molecular formula C23H26N4O2S B1230090 1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Cat. No. B1230090
M. Wt: 422.5 g/mol
InChI Key: CQGCFJFNPWNIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is an aromatic amide.

Scientific Research Applications

Synthetic Methods and Characterization

1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has been explored in various synthetic methods. One such method involves acetylation and nucleophilic substitution reactions to produce tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and substituted pyrimidinone compounds, characterized by spectral analyses including FT IR, 1H NMR, and mass spectroscopy (Zaki, Radwan, & El-Dean, 2017).

Synthesis of Heterocyclic Compounds

This compound has been used in the synthesis of a variety of fused heterocyclic compounds. This includes the transformation into chloro-acetylamino derivatives and the creation of aminoiminopyrimidine derivatives, which are then utilized for further heterocyclic syntheses (El-Dean, Radwan, & Zaki, 2010).

Applications in Antitumor Activity

The compound has also been investigated for its potential antitumor activities. Various derivatives synthesized from it have shown effectiveness in inhibiting the proliferation of cancer cell lines, making it a significant subject in cancer research (Liu, Lin, Penketh, & Sartorelli, 1995).

Synthesis of Diverse Chemical Structures

In addition, it serves as a precursor for the synthesis of diverse chemical structures. This includes the synthesis of compounds like cyanoselenoacetamide and its derivatives, showcasing the compound's versatility in organic synthesis (Dyachenko & Vovk, 2013).

Crystal Structure Analysis

Research has also been conducted on the crystal structure of compounds synthesized from 1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide, providing insights into its physical and chemical properties (Lu et al., 2017).

properties

Product Name

1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Molecular Formula

C23H26N4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

1-amino-N-methyl-5-morpholin-4-yl-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

InChI

InChI=1S/C23H26N4O2S/c1-26(15-7-3-2-4-8-15)23(28)20-19(24)18-16-9-5-6-10-17(16)21(25-22(18)30-20)27-11-13-29-14-12-27/h2-4,7-8H,5-6,9-14,24H2,1H3

InChI Key

CQGCFJFNPWNIKV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C3=C(S2)N=C(C4=C3CCCC4)N5CCOCC5)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Reactant of Route 3
Reactant of Route 3
1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Reactant of Route 4
1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Reactant of Route 5
Reactant of Route 5
1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Reactant of Route 6
Reactant of Route 6
1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

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